

Toxicological Profile of N-Nitrosodiethylamine-d4: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N-Nitrosodiethylamine-d4*

Cat. No.: *B12402798*

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Disclaimer: This document summarizes the toxicological profile of N-Nitrosodiethylamine (NDEA). The deuterated form, **N-Nitrosodiethylamine-d4** (NDEA-d4), is primarily used as an internal standard in analytical chemistry for the quantification of NDEA. Due to the nature of isotopic labeling, the fundamental toxicological properties of NDEA-d4 are presumed to be equivalent to those of NDEA. The data presented herein is derived from studies conducted on NDEA.

Executive Summary

N-Nitrosodiethylamine (NDEA) is a potent, well-characterized carcinogen and mutagen.^[1] Its toxicity is primarily mediated by metabolic activation in the liver, leading to the formation of reactive electrophilic species that can damage DNA. This document provides a comprehensive overview of the toxicological data for NDEA, including quantitative toxicity values, detailed experimental protocols for key assays, and a visualization of its metabolic activation pathway. This guide is intended for researchers, scientists, and professionals involved in drug development and toxicological research.

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of N-Nitrosodiethylamine.

Table 1: Acute Toxicity of N-Nitrosodiethylamine

Species	Route of Administration	LD50 (mg/kg body weight)	Reference
Rat	Oral	200 - 280	[2]
Mouse	Oral	200	
Rat	Intraperitoneal	100 - 200	[2]

Table 2: Carcinogenicity of N-Nitrosodiethylamine in Rodents

Species/Strain	Route of Administration	Dosing Regimen	Primary Target Organ(s)	Tumor Type	Reference
Wistar Rat	Intraperitoneal	200 mg/kg (single dose) followed by observation	Liver	Hepatocellular Carcinoma	[2][3]
Wistar Rat	Intraperitoneal	100 mg/kg/week for 2 weeks	Liver	Hepatocellular Carcinoma	[2]
F344 Rat	Drinking Water	0.01 - 1 ppm for lifetime	Liver, Esophagus	Liver Neoplasms, Esophageal Neoplasms	[4][5]
Sprague-Dawley Rat	Intraperitoneal	70 mg/kg/week for 10 weeks	Liver	Hepatocellular Carcinoma	[6]

Table 3: Genotoxicity of N-Nitrosodiethylamine

Assay Type	Test System	Concentration/ Dose	Result	Reference
Ames Test	Salmonella typhimurium TA100, TA1535 (with S9 activation)	25 - 1000 μ g/plate	Positive	[7]
Comet Assay	Male C57BL/6N Mice (in vivo)	1 and 3 mg/kg/day for 2 days	Positive (Increased % tail DNA in liver)	[8]
Transgenic Rodent Mutation Assay	Big Blue® Mice (in vivo)	0.1, 1, and 3 mg/kg/day for 28 days	Positive (Increased cII mutant frequency in liver)	[8]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is adapted from studies demonstrating the mutagenicity of NDEA.[7][9][10]

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.

Materials:

- *Salmonella typhimurium* strains TA100 and TA1535
- N-Nitrosodiethylamine
- S9 fraction from the liver of hamsters induced with phenobarbital/ β -naphthoflavone
- Cofactor solution (NADP, Glucose-6-phosphate)
- Top agar (0.6% agar, 0.5% NaCl, 50 μ M L-histidine, 50 μ M D-biotin)

- Minimal glucose agar plates
- Gastight incubation chambers

Procedure:

- Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.
- Metabolic Activation Mixture (S9 Mix): Prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.
- Pre-incubation: In a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix, and the test substance at various concentrations (e.g., 25, 100, 250, 500, 1000 µg/plate).
- Incubation: Seal the tubes in a gastight chamber and pre-incubate at 37°C for 30 minutes with gentle shaking.
- Plating: After pre-incubation, add 2 mL of molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twice the background level.

In Vivo Comet Assay

This protocol is based on studies evaluating NDEA-induced DNA damage in mice.[8]

Objective: To detect DNA strand breaks in individual cells.

Materials:

- Male C57BL/6N mice
- N-Nitrosodiethylamine

- Normal melting point agarose
- Low melting point agarose
- Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
- Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
- Neutralization buffer (0.4 M Tris, pH 7.5)
- DNA staining solution (e.g., SYBR Green)
- Microscope slides
- Electrophoresis unit

Procedure:

- **Animal Dosing:** Administer NDEA to mice by oral gavage at various doses (e.g., 1 and 3 mg/kg/day) for two consecutive days. A vehicle control group should be included.
- **Tissue Collection and Cell Isolation:** Three hours after the final dose, euthanize the mice and perfuse the liver with a cold buffer. Isolate hepatocytes using standard procedures.
- **Slide Preparation:** Mix a suspension of isolated hepatocytes with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
- **Lysis:** Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
- **Alkaline Unwinding:** Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
- **Electrophoresis:** Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes.
- **Neutralization and Staining:** Neutralize the slides with neutralization buffer, and then stain the DNA with a fluorescent dye.

- **Visualization and Scoring:** Visualize the slides using a fluorescence microscope. The DNA from damaged cells will migrate towards the anode, forming a "comet" shape. Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail (% tail DNA).

Liver Carcinogenicity Study in Rats

This protocol is a representative model for inducing hepatocellular carcinoma with NDEA.^[2]^[3]

Objective: To assess the carcinogenic potential of NDEA in a long-term rodent bioassay.

Materials:

- Male Wistar rats
- N-Nitrosodiethylamine
- Standard laboratory diet and water

Procedure:

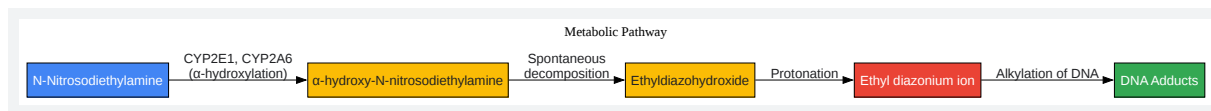
- **Animal Acclimation:** Acclimatize male Wistar rats to the laboratory conditions for at least one week before the start of the study.
- **Dosing:**
 - **Initiation:** Administer a single intraperitoneal injection of NDEA at a dose of 200 mg/kg body weight.
 - **Promotion (optional but common):** Two weeks after initiation, provide a promoting agent in the diet or drinking water (e.g., 2-acetylaminofluorene) for a specified period, often combined with a partial hepatectomy.
 - **Chronic Exposure Model:** Alternatively, administer NDEA in the drinking water at concentrations ranging from 0.01 to 1 ppm for the lifetime of the animals.^[4]^[5]
- **Observation:** Monitor the animals daily for clinical signs of toxicity. Record body weight and food/water consumption weekly.

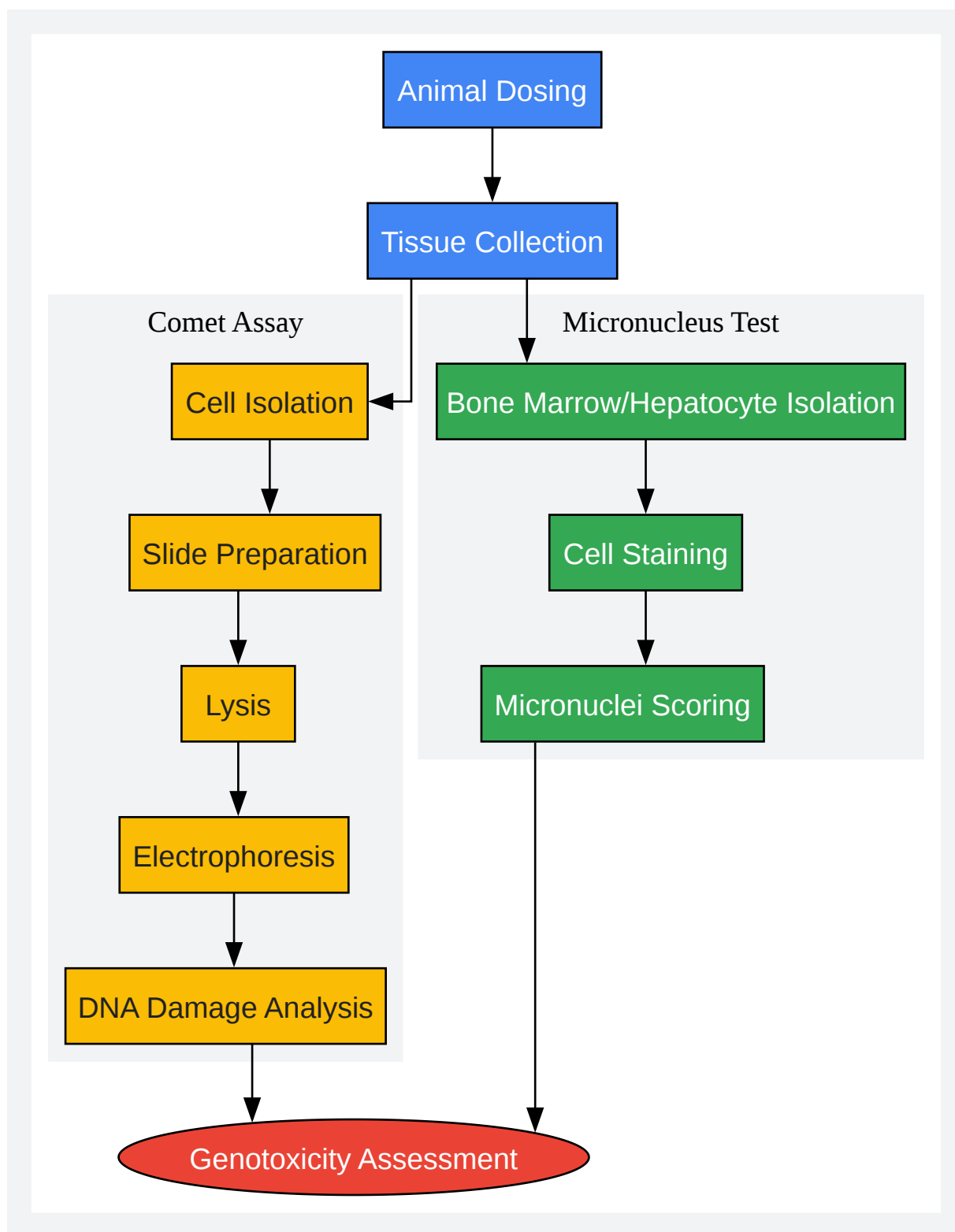
- **Termination:** The study is typically terminated after a predefined period (e.g., 16-20 weeks for initiation-promotion models, or at the end of the natural lifespan for chronic exposure models).
- **Necropsy and Histopathology:** At termination, perform a full necropsy on all animals. Collect the liver and other major organs, weigh them, and preserve them in formalin. Process the liver for histopathological examination to identify and classify preneoplastic lesions (e.g., glutathione S-transferase placental form-positive foci) and hepatocellular carcinomas.

Mandatory Visualizations

Metabolic Activation of N-Nitrosodiethylamine

The primary mechanism of NDEA's carcinogenic and mutagenic activity involves its metabolic activation by cytochrome P450 enzymes in the liver.^{[11][12]} This process leads to the formation of a highly reactive ethyl diazonium ion, which can then alkylate DNA, forming DNA adducts that can lead to mutations if not repaired.





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